molecular formula C11H16N6O4 B14002664 9H-purine, 6-amino-2-(methylamino)-9-beta-d-ribofuranosyl- CAS No. 13364-95-9

9H-purine, 6-amino-2-(methylamino)-9-beta-d-ribofuranosyl-

Cat. No.: B14002664
CAS No.: 13364-95-9
M. Wt: 296.28 g/mol
InChI Key: UZWXAPMSNDKDNK-UHFFFAOYSA-N
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Description

2-Methylaminoadenosine is a purine nucleoside with the molecular formula C11H16N6O4. It is a derivative of adenosine, where a methylamino group replaces one of the hydrogen atoms on the adenine ring. This compound is of interest due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylaminoadenosine typically involves the methylation of adenosine. One common method is the reaction of adenosine with methylamine under controlled conditions. The reaction is usually carried out in an aqueous solution at a specific pH to ensure the selective methylation of the amino group on the adenine ring .

Industrial Production Methods

Industrial production of 2-Methylaminoadenosine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as crystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylaminoadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides .

Scientific Research Applications

2-Methylaminoadenosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylaminoadenosine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various signaling pathways and cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to influence nucleotide metabolism and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylaminoadenosine is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This modification can influence its interaction with molecular targets and its overall biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

13364-95-9

Molecular Formula

C11H16N6O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-[6-amino-2-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H16N6O4/c1-13-11-15-8(12)5-9(16-11)17(3-14-5)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H3,12,13,15,16)

InChI Key

UZWXAPMSNDKDNK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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